4-Chloro-N-isobutyl-3-methoxyaniline

Catalog No.
S12531107
CAS No.
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-isobutyl-3-methoxyaniline

Product Name

4-Chloro-N-isobutyl-3-methoxyaniline

IUPAC Name

4-chloro-3-methoxy-N-(2-methylpropyl)aniline

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H16ClNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3

InChI Key

CWKKWZYEBDNESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1)Cl)OC

4-Chloro-N-isobutyl-3-methoxyaniline is an organic compound characterized by its unique structure, which includes a chloro group, an isobutyl substituent, and a methoxy group attached to an aniline backbone. Its molecular formula is C11H16ClNC_{11}H_{16}ClN, and it has a molecular weight of approximately 215.71 g/mol. The compound features a chloro group at the para position relative to the amine, which influences its reactivity and biological properties.

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents for these reactions include bases and organic solvents for substitution, while oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed for redox reactions.

Research indicates that 4-Chloro-N-isobutyl-3-methoxyaniline exhibits notable biological activity. Its structure allows it to interact with various biological targets, potentially influencing immune responses or other cellular processes. Studies have shown that compounds with similar structures can act as vaccine adjuvants or co-adjuvants, enhancing immune responses when used alongside specific antigens .

The synthesis of 4-Chloro-N-isobutyl-3-methoxyaniline can be achieved through several methods. A common approach involves:

  • Nitration of Aniline Derivatives: Starting with an appropriate aniline derivative, nitration can introduce the chloro group.
  • Alkylation: Isobutyl groups can be introduced via alkylation reactions using alkyl halides in the presence of bases.
  • Methoxylation: The methoxy group can be installed using methylating agents such as dimethyl sulfate or methyl iodide.

These steps may require optimization of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity.

4-Chloro-N-isobutyl-3-methoxyaniline finds applications in various fields:

  • Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Agricultural Chemicals: The compound could be explored for potential use in agrochemicals, particularly as a pesticide or herbicide.
  • Dyes and Pigments: Its structural features may allow it to be utilized in the production of dyes or pigments.

Interaction studies are crucial for understanding how 4-Chloro-N-isobutyl-3-methoxyaniline interacts with biological systems. Investigations into its binding affinity to specific receptors or enzymes can reveal its potential therapeutic applications. For instance, studies on similar compounds have shown that modifications in substituents significantly affect their interaction with biological targets .

Several compounds share structural similarities with 4-Chloro-N-isobutyl-3-methoxyaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-ChloroanilineChloro group at para positionLacks alkyl and methoxy substituents
3-Methoxy-N-isobutylanilineMethoxy group at meta positionDifferent positioning of methoxy group
4-Bromo-N-isobutyl-3-methoxyanilineBromine instead of chlorineLarger halogen may affect reactivity
4-Methyl-N-isobutyl-3-methoxyanilineMethyl instead of chloroPotentially different biological activity

These compounds highlight the uniqueness of 4-Chloro-N-isobutyl-3-methoxyaniline due to its specific combination of functional groups and substituents that influence its chemical behavior and biological interactions.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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